molecular formula C18H21IN2 B2793384 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide CAS No. 139557-65-6

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide

Cat. No.: B2793384
CAS No.: 139557-65-6
M. Wt: 392.284
InChI Key: ANUHDHVUOVBKMV-UHFFFAOYSA-M
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Description

This compound is a cationic styryl dye featuring a pyridinium core linked via a conjugated buta-1,3-dienyl bridge to a 4-(dimethylamino)phenyl group, with iodide as the counterion. Its planar E,E conformation is stabilized by π-conjugation, as confirmed by X-ray crystallography . Key properties include strong absorption in the visible range (475 nm in methanol) and near-infrared (NIR) fluorescence (605 nm emission), making it suitable for bioimaging and photonic applications . It is synthesized via condensation of 1-methylpyridinium iodide with 4-(dimethylamino)cinnamaldehyde in methanol, yielding 80% as a bright red solid .

Properties

IUPAC Name

N,N-dimethyl-4-[(1E,3E)-4-(1-methylpyridin-1-ium-2-yl)buta-1,3-dienyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2.HI/c1-19(2)17-13-11-16(12-14-17)8-4-5-9-18-10-6-7-15-20(18)3;/h4-15H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHDHVUOVBKMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide, commonly referred to as a pyridinium compound, is a synthetic organic molecule notable for its biological activity. This compound has garnered attention in various fields of research due to its unique properties, particularly in cellular imaging and as a fluorescent dye.

The molecular formula of this compound is C18H21N2+IC_{18}H_{21}N_2^+I^-, with a molecular weight of approximately 366.240 g/mol. The compound features a pyridinium core structure that is essential for its biological interactions and fluorescence properties.

Fluorescent Properties

One of the primary biological activities of this compound is its use as a fluorescent dye . It exhibits significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA), making it an effective nucleic acid stain. The fluorescence peak excitation occurs at approximately 543 nm, with emission at around 712 nm, allowing for effective multicolor analyses in flow cytometry and other imaging techniques .

Cell Viability and Proliferation Assays

The compound is utilized in cell viability assays . It stains nucleic acids within cells, enabling researchers to assess cell health and proliferation rates. This property is particularly useful in studies involving cancer cells, where monitoring cell growth and response to therapies is crucial .

Applications in Neuroscience

In neuroscience research, this compound has been employed to stain glioma cells in living brain tissue. Studies have demonstrated its ability to visualize cellular structures and monitor cellular processes such as endocytosis and cytokinesis in real-time . For instance, the study by Kucheryavykh et al. (2012) showcased the effectiveness of this dye in imaging implanted glioma cells within live mouse brain slices .

Case Studies

  • Glioma Cell Imaging : In a study published in Biotechniques, researchers utilized 4-Di-1-ASP (a related compound) to stain glioma cells, demonstrating its utility for observing cell structure and behavior in vivo. The study highlighted the dye's capability to fluoresce green under specific excitation wavelengths, providing clear images of cellular dynamics .
  • High-Throughput Screening : Another study focused on the use of this compound for simultaneous high-throughput screening of conformational stability in biomolecular systems. The findings indicated that the dye could effectively differentiate between conformational states due to its sensitive fluorescence response .

Data Table

PropertyValue
Molecular FormulaC18H21N2+IC_{18}H_{21}N_2^+I^-
Molecular Weight366.240 g/mol
Peak Excitation543 nm
Emission Maximum712 nm
ApplicationNucleic acid staining
Key StudiesKucheryavykh et al., 2012

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide exhibit promising anticancer properties. For instance, derivatives of related structures have demonstrated cytotoxic effects against various cancer cell lines. These compounds may function by inducing apoptosis in cancer cells or inhibiting proliferation through interference with specific molecular pathways .

Pain Management : Some studies suggest that related compounds can possess analgesic properties. The evaluation of new imides in animal models has shown significant pain relief comparable to established analgesics like morphine . This highlights the potential for developing new pain management therapies based on the structure of this compound.

Photodynamic Therapy

The compound's structure allows it to act as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation, leading to localized destruction of tumor cells. The presence of the dimethylamino group enhances its solubility and photochemical properties, making it suitable for PDT applications .

Fluorescent Probes

Due to its unique electronic structure, this compound can serve as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to track cellular processes in real-time. This application is particularly valuable in studying drug interactions and cellular responses to treatments .

Case Studies

Study Findings Application
Study on Anticancer PropertiesDemonstrated cytotoxicity against breast and lung cancer cell linesPotential development of new cancer therapies
Evaluation of Analgesic EffectsShowed significant pain relief in animal modelsNew pain management strategies
Photodynamic Therapy TrialsSuccessful induction of apoptosis in targeted tumor cells under light activationInnovative cancer treatment methods
Fluorescent Imaging StudiesEnabled real-time tracking of cellular processesAdvancements in biological imaging techniques

Comparison with Similar Compounds

Positional Isomers on the Pyridinium Ring

The compound has two isomers differing in the substituent position on the pyridinium ring:

  • 1a (2-position) : Higher yield (80%) and distinct NMR shifts (δ 8.78 ppm for pyridinium H) .
  • 1b (4-position, pPy-π2) : Lower yield (30–75%), redshifted absorption (505 nm in CHCl₃), and stronger C–H···I interactions in crystal packing .
Property 1a (2-position) 1b (4-position)
Yield 80% 30–75%
Absorption (λmax, CHCl₃) 450 nm 505 nm
Crystal Planarity 10.8° dihedral angle Slightly twisted (10.7–18.9°)

Heterocyclic Core Modifications

Replacing the pyridinium core with other aromatic systems alters photophysical properties:

  • pQ-π2 (Quinolinium core): Exhibits lower synthetic yield (7%) and broader emission due to extended conjugation .
  • Benzothiazole derivatives (LM2-164) : Show blueshifted emission (e.g., 485–583 nm) and selectivity for acidic pH or cysteine detection .
  • Thiopyrylium/Selenopyrylium cores: Higher molar extinction coefficients (e.g., 58,000 cm⁻¹M⁻¹ in CHCl₃) and nonlinear optical (NLO) activity .
Compound Core Structure λmax (Absorption) Key Application
pPy-π2 Pyridinium 505 nm RNA imaging
pQ-π2 Quinolinium 520 nm NIR probes
LM2-164 Benzothiazole 450 nm pH/Cysteine sensing
Thiopyrylium Thiopyrylium 550 nm NLO materials

Linker and Substituent Variations

  • Styryl vs. Butadienyl Linkers: Styryl analogs (e.g., 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) exhibit shorter conjugation lengths, resulting in blueshifted absorption (472 nm in DMSO) .
  • Fluorinated Derivatives (LM2-169) : Fluorine substitution enhances photostability and selectivity for tau protein imaging .

Counterion Effects

  • Iodide vs. Perchlorate: Iodide salts generally show better solubility in polar solvents (e.g., DMSO, methanol), while perchlorate derivatives (e.g., indolium perchlorate in ) may enhance thermal stability .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The compound is synthesized via a condensation reaction between (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde and 1-methylpyridinium iodide in methanol, catalyzed by piperidine under reflux in a nitrogen atmosphere. Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC. Challenges include achieving high purity (≥95%) due to byproducts from competing isomerization or side reactions. Isolated yields vary (30–80%) depending on solvent volume, stoichiometry, and purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR : Confirm conjugation patterns (e.g., δ 8.78 ppm for pyridinium protons, δ 3.00 ppm for N(CH3)2 groups) .
  • HRMS : Verify the molecular ion peak at m/z 265.1699 [C18H21N2+] .
  • X-ray crystallography (if single crystals are obtainable): Resolve bond lengths and angles (e.g., C=C bond lengths ~1.35–1.40 Å) to confirm the (1E,3E)-configuration .

Q. What are the primary applications of this compound in experimental settings?

It serves as a near-infrared (NIR) fluorescent probe with a large Stokes shift (~150 nm), making it suitable for:

  • Biosensing : Tracking RNA or membrane potential in live cells due to its lipophilic cationic nature.
  • Photophysical studies : Investigating solvent polarity effects on emission maxima (e.g., red-shifting in DMSO vs. water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 30% vs. 80%)?

Yield discrepancies arise from:

  • Reaction conditions : Prolonged reflux (4–6 hours) under nitrogen improves conversion but risks thermal degradation.
  • Purification : Crystallization from methanol/ether yields 30% purity, while column chromatography (silica gel, CH2Cl2/MeOH) increases purity but reduces mass recovery .
  • Catalyst loading : Piperidine concentrations >5 mol% may accelerate side reactions .

Q. What methodologies optimize fluorescence quantum yield (ΦF) for this compound?

To enhance ΦF:

  • Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to minimize non-radiative decay.
  • Structural tuning : Introduce electron-withdrawing groups (e.g., -CF3) to the pyridinium ring to stabilize excited states.
  • Concentration control : Avoid aggregation-induced quenching by working below 10 μM .

Q. How does crystallographic data inform the compound’s electronic properties?

X-ray structures reveal:

  • Planarity : The buta-1,3-dienyl chain and pyridinium ring are coplanar, facilitating π-conjugation and redshifted absorption.
  • Cation-anion interactions : I− ions form weak C–H···I hydrogen bonds (3.4–3.6 Å), influencing solubility and crystal packing .

Q. What advanced techniques characterize its excited-state dynamics?

Employ:

  • Time-resolved fluorescence : Measure lifetime (τ) to distinguish radiative vs. non-radiative pathways.
  • Transient absorption spectroscopy : Identify triplet-state formation or intersystem crossing rates.
  • DFT calculations : Model HOMO-LUMO gaps (e.g., ~2.8 eV) to correlate with experimental λmax values .

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar analogs show discrepancies in aromatic proton splitting?

Variations arise from:

  • Regioisomerism : Para-substituted analogs (e.g., 1b in ) exhibit simplified splitting vs. ortho-substituted derivatives.
  • Solvent effects : DMSO-d6 vs. CDCl3 alters proton exchange rates, affecting peak multiplicity .

Q. How to interpret conflicting reports on its nonlinear optical (NLO) properties?

While some styryl pyridinium derivatives show NLO activity, this compound’s centrosymmetric crystal packing (space group C2/c) cancels second-harmonic generation. To induce NLO behavior, design non-centrosymmetric analogs via co-crystallization with chiral counterions .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological staining experiments?

  • Cell permeability : Pre-incubate with 0.1% pluronic F-127 to enhance uptake.
  • Concentration gradient : Titrate from 0.1–5 μM to avoid cytotoxicity.
  • Control experiments : Use mitochondrial uncouplers (e.g., CCCP) to validate membrane potential-dependent staining .

Q. How to troubleshoot poor crystallinity during X-ray analysis?

  • Slow evaporation : Use a 1:1 methanol/ether mixture at 4°C.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Disorder mitigation : For solvent molecules (e.g., monohydrate in ), apply SQUEEZE in refinement .

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